molecular formula C10H10N4O B14503262 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine CAS No. 64500-04-5

3-Ethoxy-6-phenyl-1,2,4,5-tetrazine

Cat. No.: B14503262
CAS No.: 64500-04-5
M. Wt: 202.21 g/mol
InChI Key: HKLLAERSQSAKKA-UHFFFAOYSA-N
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Description

3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is a derivative of the 1,2,4,5-tetrazine family, which is known for its unique chemical properties and applications in various fields. This compound features an ethoxy group at the 3-position and a phenyl group at the 6-position of the tetrazine ring. Tetrazines are heterocyclic compounds containing four nitrogen atoms in a six-membered ring, making them highly reactive and versatile in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine typically involves the Pinner reaction, which is a common method for preparing tetrazine derivatives. This reaction involves the condensation of hydrazine with nitriles, followed by oxidation. For this compound, the starting materials would include ethoxybenzonitrile and hydrazine. The reaction is carried out under mild conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of tetrazine derivatives, including this compound, often involves large-scale Pinner reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for 3-Ethoxy-6-phenyl-1,2,4,5-tetrazine involves its participation in iEDDA reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable covalent bonds. This reaction is highly specific and rapid, making it suitable for applications in bioorthogonal chemistry and material science . The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules for imaging or forming conductive polymers for electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-6-phenyl-1,2,4,5-tetrazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other tetrazine derivatives. This makes it particularly useful in specific synthetic applications and enhances its versatility in various research fields .

Properties

CAS No.

64500-04-5

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

3-ethoxy-6-phenyl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H10N4O/c1-2-15-10-13-11-9(12-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

HKLLAERSQSAKKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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